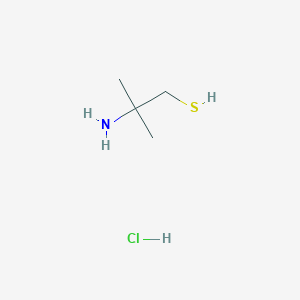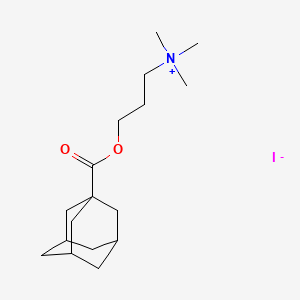![molecular formula C10H14ClNO2 B1655796 3-[4-(アミノメチル)フェニル]プロパン酸;塩酸塩 CAS No. 42287-98-9](/img/structure/B1655796.png)
3-[4-(アミノメチル)フェニル]プロパン酸;塩酸塩
説明
“3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 . It is a derivative of propanoic acid, which is a monocarboxylic acid that is propionic acid substituted at position 3 by a phenyl group . This compound belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular structure of “3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride” consists of a benzene ring conjugated to a propanoic acid, with an aminomethyl group attached to the benzene ring . The InChI code for this compound is 1S/C10H13NO2.ClH/c11-7-9-4-2-1-3-8 (9)5-6-10 (12)13;/h1-4H,5-7,11H2, (H,12,13);1H .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride” include a molecular weight of 215.68 . It is a solid at room temperature . The InChI code for this compound is 1S/C10H13NO2.ClH/c11-7-9-4-2-1-3-8 (9)5-6-10 (12)13;/h1-4H,5-7,11H2, (H,12,13);1H .科学的研究の応用
医薬品開発
この化合物は、そのユニークな構造により、医薬品開発の分野で使用されています。その多様な用途の可能性から、製薬業界にとって貴重な資源となっています .
生物活性
この化合物のいくつかの誘導体は、明確な抗菌活性を示しています 。これは、新しい抗菌剤の開発における潜在的な用途を示唆しています。
植物成長促進
特定の誘導体である3-[(4-オキソ-4,5-ジヒドロ-1,3-チアゾール-2-イル)(フェニル)アミノ]プロパン酸は、ナタネの成長を促進し、種子の収量と油含有量を増加させることが発見されました 。これは、特に作物の収量増加における農業における潜在的な用途を示唆しています。
生物有機化学
β-アミノ酸、「3-[4-(アミノメチル)フェニル]プロパン酸;塩酸塩」などの化合物は、生物有機化学の潜在的な出発物質です 。それらは、窒素含有の五員環および六員環複素環式化合物とその誘導体を合成するために使用できます。
医学研究
この化合物の誘導体は、抗炎症、解熱、抗ウイルス、抗菌、抗真菌、抗癌特性など、さまざまな生物活性を示しています 。これは、さまざまな疾患の治療における潜在的な用途を示唆しています。
作用機序
Target of Action
It belongs to the class of organic compounds known as phenylpropanoic acids , which typically interact with a variety of targets, including enzymes, receptors, and transport proteins.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
生化学分析
Biochemical Properties
3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with peptide synthesis enzymes, facilitating the formation of peptide bonds . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.
Cellular Effects
The effects of 3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it can impact cell signaling pathways by binding to specific receptors or enzymes, thereby modulating their activity and downstream effects.
Molecular Mechanism
At the molecular level, 3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride in laboratory settings are important for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH, can lead to its degradation and reduced efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and impaired function. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with a clear distinction between beneficial and toxic doses.
Metabolic Pathways
3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions . These interactions can affect the overall metabolic balance within cells and tissues, leading to changes in metabolic activity and function.
Transport and Distribution
The transport and distribution of 3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound can influence its activity and function, as well as its overall efficacy.
Subcellular Localization
The subcellular localization of 3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization can also affect the compound’s interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-9-3-1-8(2-4-9)5-6-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHSBVIEJSUATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42287-98-9 | |
| Record name | Benzenepropanoic acid, 4-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42287-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


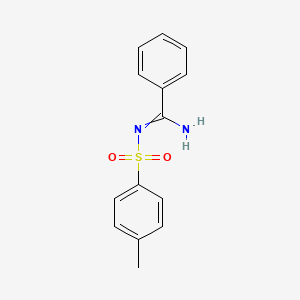
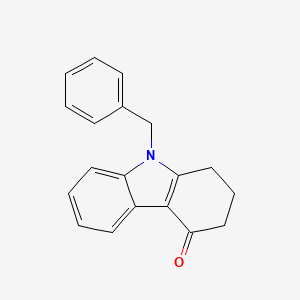
![[2-(Tetrazol-5-ylideneamino)hydrazinyl]urea](/img/structure/B1655717.png)


![4(3H)-Quinazolinone, 2-methyl-3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B1655723.png)

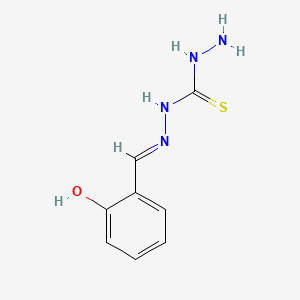
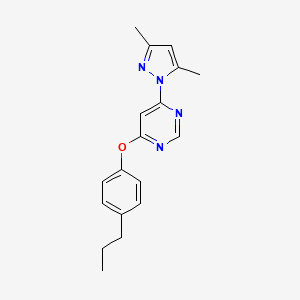
![Benzothiazolium, 2-[4-(acetylphenylamino)-1,3-butadien-1-yl]-3-ethyl-, iodide (1:1)](/img/structure/B1655729.png)

![Dimethyl [1-(4-bromophenyl)-2-nitroethyl]propanedioate](/img/structure/B1655733.png)
